![molecular formula C19H20IN3 B578953 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide CAS No. 19221-05-7](/img/structure/B578953.png)
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide is a complex organic compound with a molecular formula of C19H20N3I. This compound is known for its unique structure, which includes a quinolinium core and a dimethylaminophenyl group. It is often used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methylquinolinium iodide. The reaction is carried out under acidic conditions, often using acetic acid as a catalyst. The reaction mixture is heated to promote the formation of the imine bond, resulting in the desired product .
Analyse Des Réactions Chimiques
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often reduce the imine bond to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinolinium core. Common reagents for these reactions include halides and other nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules, including DNA and proteins
Industry: The compound is used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting its structure and function. It can also bind to proteins, affecting their activity and stability. The specific pathways involved depend on the biological context and the specific targets of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-methylquinolinium iodide include other quinolinium derivatives and compounds with dimethylaminophenyl groups. These compounds share some chemical properties but differ in their specific structures and reactivity. For example:
Quinolinium derivatives: These compounds have a quinolinium core but may have different substituents, affecting their chemical behavior and applications.
Dimethylaminophenyl compounds: These compounds contain the dimethylaminophenyl group but may have different core structures, leading to variations in their reactivity and biological activity.
This compound is unique due to its specific combination of these functional groups, giving it distinct properties and applications.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[(1-methylquinolin-1-ium-4-yl)methylideneamino]aniline;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N3.HI/c1-21(2)17-10-8-16(9-11-17)20-14-15-12-13-22(3)19-7-5-4-6-18(15)19;/h4-14H,1-3H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNGWONGGXBVEO-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20IN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19221-05-7 |
Source


|
| Record name | Quinolinium, 4-[[[4-(dimethylamino)phenyl]imino]methyl]-1-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19221-05-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
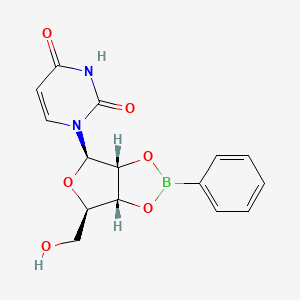
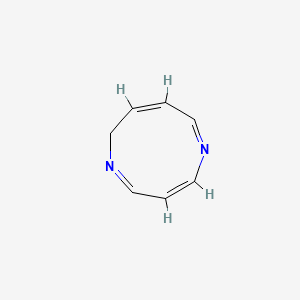
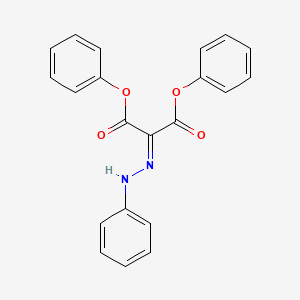
![4-hydroxy-6-methyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B578880.png)
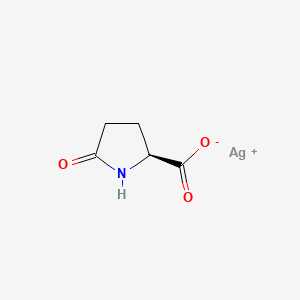
![4,6-Methanocyclobuta[3,4]cyclopenta[1,2-d]imidazole](/img/structure/B578883.png)
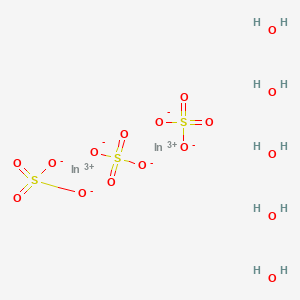
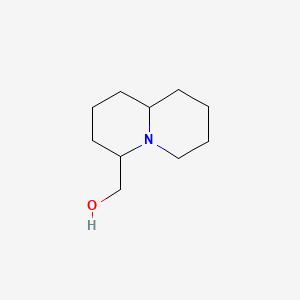
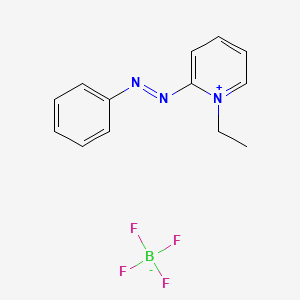

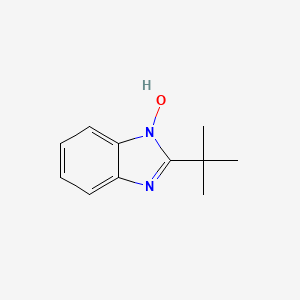
![Thieno[2,3-d]pyridazine dihydrochloride](/img/structure/B578890.png)
![4,7a-dimethyl-3-[(1E)-2-methylbuta-1,3-dienyl]-1,3,6,7-tetrahydro-2-benzofuran-5-one](/img/structure/B578891.png)
